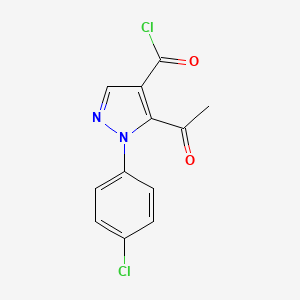
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride typically involves the acylation of 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The reaction is carried out using acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Acylation Reactions: The carbonyl chloride group can react with amines to form amides.
Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Acylation Reactions: Reagents include primary or secondary amines, often in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Acylation Reactions: Products include amides.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or enzymes that are crucial for biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Acetyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonyl chloride
- 5-Acetyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonyl chloride
Uniqueness
5-Acetyl-1-(4-chlorophenyl)-1h-pyrazole-4-carbonyl chloride is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
786727-30-8 |
|---|---|
Fórmula molecular |
C12H8Cl2N2O2 |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
5-acetyl-1-(4-chlorophenyl)pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7(17)11-10(12(14)18)6-15-16(11)9-4-2-8(13)3-5-9/h2-6H,1H3 |
Clave InChI |
NQIMUUFTXZSMDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
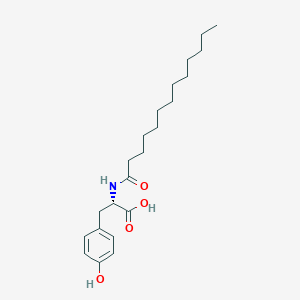
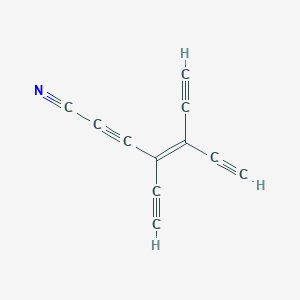
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
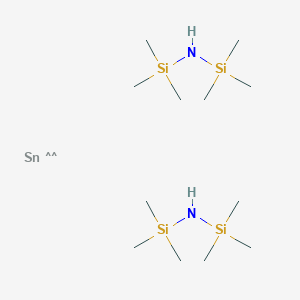
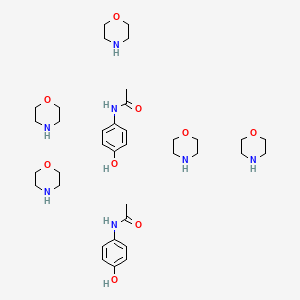
![N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea](/img/structure/B14230689.png)
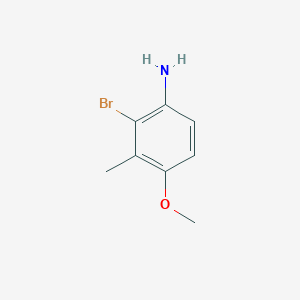
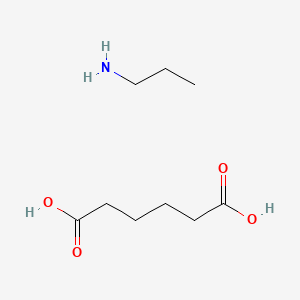

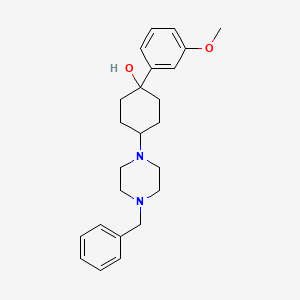
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)

